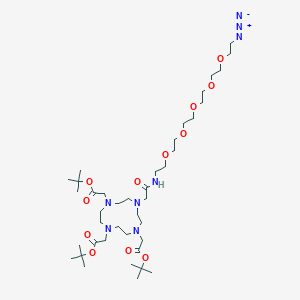

DOTA-(t-Butyl)3-PEG5-azide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

DOTA-(t-Butyl)3-PEG5-azide is a PEG Linker.

Applications De Recherche Scientifique

Bioconjugation and Drug Delivery

DOTA-(t-Butyl)3-PEG5-azide serves as an effective linker in bioconjugation strategies, particularly for creating antibody-drug conjugates (ADCs). The azide group allows for efficient coupling with alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the attachment of therapeutic agents to antibodies or other targeting moieties. This method enhances the specificity and efficacy of cancer therapies by delivering cytotoxic drugs directly to cancer cells while minimizing off-target effects .

Case Study: Antibody-Drug Conjugates

In a study focusing on ADCs, this compound was conjugated to an antibody targeting a specific tumor antigen. The resulting ADC demonstrated improved therapeutic efficacy and reduced side effects compared to traditional chemotherapy. The incorporation of PEG enhanced the pharmacokinetics by increasing solubility and stability in biological fluids .

Imaging Applications

The DOTA moiety in this compound allows for radiolabeling with various isotopes such as gallium-68 or copper-64, making it valuable for molecular imaging techniques like positron emission tomography (PET). This application is crucial for diagnosing and monitoring cancer progression.

Table 1: Radiolabeling Isotopes and Their Applications

| Isotope | Application | Reference |

|---|---|---|

| Gallium-68 | PET imaging in oncology | |

| Copper-64 | PET imaging and therapy | |

| Lutetium-177 | Targeted radiotherapy |

Stability Studies

Research has shown that this compound exhibits significant stability when conjugated to peptides or proteins in serum environments. Stability studies indicate that PEGylated conjugates maintain their integrity over extended periods, which is critical for therapeutic applications .

Case Study: Stability in Biological Media

A systematic study evaluated the stability of various PEGylated peptides containing DOTA under physiological conditions. The results indicated that compounds incorporating this compound maintained over 80% integrity after 24 hours in human serum, highlighting its potential for clinical applications where prolonged circulation time is advantageous .

Multifunctional Surface Engineering

This compound has also been applied in engineering multifunctional surfaces for medical devices. By modifying surfaces with this compound, researchers have created anti-thrombogenic and antibacterial coatings that reduce complications associated with indwelling devices.

Case Study: Medical Device Coatings

In a recent study, surfaces modified with this compound exhibited significant reductions in bacterial adhesion and thrombus formation during ex vivo circulation tests. This dual functionality addresses critical challenges in the development of safer medical devices .

Propriétés

Formule moléculaire |

C40H76N8O12 |

|---|---|

Poids moléculaire |

861.09 |

Nom IUPAC |

tert-butyl 2-[4-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-7,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate |

InChI |

InChI=1S/C40H76N8O12/c1-38(2,3)58-35(50)31-46-14-12-45(30-34(49)42-10-20-53-22-24-55-26-28-57-29-27-56-25-23-54-21-11-43-44-41)13-15-47(32-36(51)59-39(4,5)6)17-19-48(18-16-46)33-37(52)60-40(7,8)9/h10-33H2,1-9H3,(H,42,49) |

Clé InChI |

ZAFZQMAHXFLVMX-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-] |

Apparence |

Solid powder |

Pureté |

>95% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

DOTA-(t-Butyl)3-PEG5-azide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.